

SR-3029: A Technical Guide for Researchers

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Compound of Interest

Compound Name: SR-3029
Cat. No.: B15605462

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This technical guide provides an in-depth overview of **SR-3029**, a potent and selective inhibitor of Casein Kinase 1 δ (CK1 δ) and Casein Kinase 1 ϵ (CK1 ϵ). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.

Core Compound Information

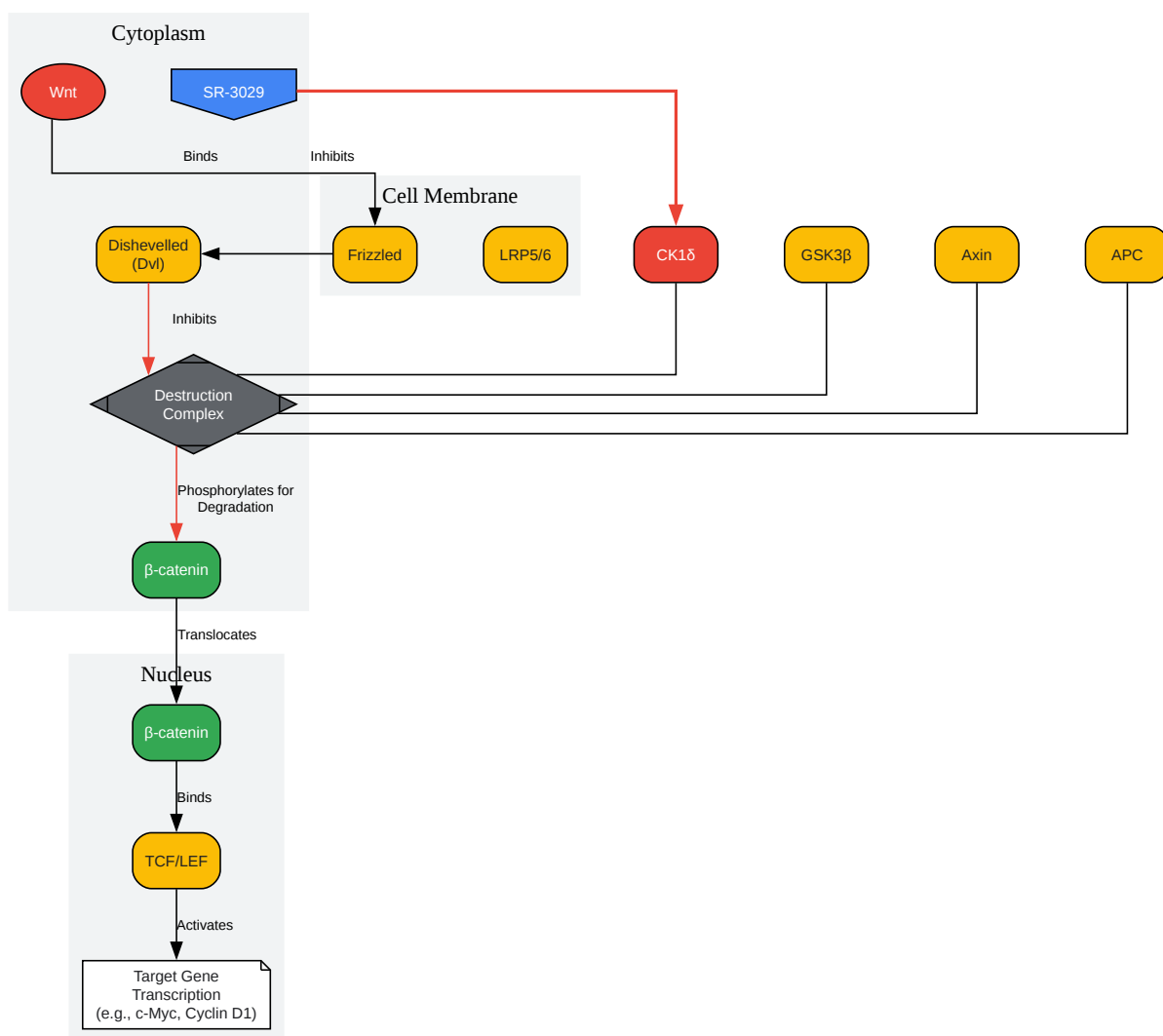
SR-3029 is a small molecule inhibitor with significant anti-proliferative properties observed in various cancer cell lines. Its chemical and physical properties are summarized below.

Property	Value	Source
CAS Number	1454585-06-8	[1][2]
Molecular Weight	480.45 g/mol	[2]
Molecular Formula	C ₂₃ H ₁₉ F ₃ N ₈ O	

Mechanism of Action and Signaling Pathway

SR-3029 functions as a potent, ATP-competitive inhibitor of CK1 δ and CK1 ϵ with IC₅₀ values of 44 nM and 260 nM, respectively.[1][2] It demonstrates high selectivity for these kinases over a broad panel of other kinases.[3]

The primary mechanism of action of **SR-3029** involves the modulation of the Wnt/ β -catenin signaling pathway.[4][5] In many cancers, particularly certain types of breast cancer, the overexpression of CK1 δ leads to the activation of this pathway, promoting cell proliferation and survival.[4][5] **SR-3029** inhibits CK1 δ , which in turn leads to a reduction in the levels of nuclear β -catenin and a decrease in the transcriptional activity of β -catenin target genes.[5][6] This ultimately results in the suppression of tumor growth.[4][6]



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SR-3029 inhibits CK1δ in the Wnt/β-catenin pathway.

Experimental Protocols

The following is a representative protocol for a cell proliferation assay to evaluate the in vitro efficacy of **SR-3029**. This protocol is based on methodologies cited in the literature.

Objective: To determine the half-maximal effective concentration (EC₅₀) of **SR-3029** in a cancer cell line (e.g., A375 melanoma).

Materials:

- **SR-3029**
- A375 human melanoma cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
- Microplate reader

Procedure:

- Cell Seeding:
 - Culture A375 cells to ~80% confluency.
 - Trypsinize and resuspend cells in complete medium.
 - Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of medium.

- Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of **SR-3029** in DMSO.
 - Perform serial dilutions of **SR-3029** in complete medium to achieve a range of final concentrations (e.g., 0.01 μM to 10 μM).
 - Include a vehicle control (medium with the same final concentration of DMSO as the highest **SR-3029** concentration).
 - Remove the medium from the wells and add 100 μL of the prepared **SR-3029** dilutions or vehicle control.
 - Incubate for 72-96 hours at 37°C and 5% CO₂.
- MTT Assay:
 - After the incubation period, add 10 μL of 5 mg/mL MTT solution to each well.
 - Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
 - Carefully remove the medium and add 100 μL of solubilization buffer to each well to dissolve the formazan crystals.
 - Gently mix on an orbital shaker for 5-10 minutes to ensure complete dissolution.
- Data Acquisition and Analysis:
 - Measure the absorbance of each well at 570 nm using a microplate reader.
 - Subtract the background absorbance (from wells with medium only).
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of cell viability against the logarithm of the **SR-3029** concentration and determine the EC₅₀ value using a suitable software (e.g., GraphPad Prism).

In Vivo Studies

In addition to in vitro studies, **SR-3029** has demonstrated efficacy in vivo. In mouse xenograft models using human breast cancer cell lines (MDA-MB-231 and MDA-MB-468), daily administration of **SR-3029** (e.g., 20 mg/kg) has been shown to reduce tumor growth and increase lifespan.[6] These studies highlight the potential of **SR-3029** as a therapeutic agent for cancers with aberrant CK1δ/ε activity.

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